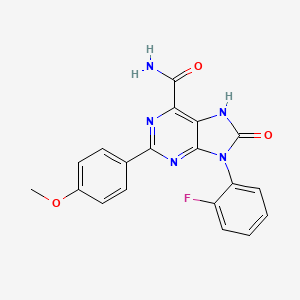

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Descripción

Propiedades

IUPAC Name |

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O3/c1-28-11-8-6-10(7-9-11)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-5-3-2-4-12(13)20/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMPQBGYRSFGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using a methoxybenzene derivative.

Final Coupling and Purification: The final coupling of the synthesized intermediates is followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mecanismo De Acción

The mechanism of action of 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key parameters of structurally related purine-6-carboxamide derivatives:

Substituent Effects on Bioactivity and Solubility

- Fluorine vs. Chlorine : The 2,4-dichlorophenyl analog (PubChem data, ) likely exhibits higher potency due to chlorine’s strong electron-withdrawing effects but may suffer from increased toxicity compared to fluorine’s milder electronegativity.

- Methoxy vs.

- Methyl Groups : The methyl-substituted compound (C14H13N5O2, ) has a lower molecular weight, suggesting faster diffusion but reduced binding specificity compared to bulkier aryl groups.

Actividad Biológica

The compound 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine family, characterized by its unique structural features that contribute to its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Fluorophenyl and Methoxyphenyl Substituents : These groups enhance the compound's lipophilicity and biological interactions.

- Oxo Group : Located at the 8th position, it is crucial for biological activity, influencing binding affinity to various targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of cancer cells, particularly those with mutations in BRCA1/2 genes. The effective concentration (EC50) for inhibiting cell growth in such models is notably low, indicating high potency.

| Cell Line | EC50 (nM) |

|---|---|

| MX-1 (BRCA1 mutant) | 0.3 |

| Capan-1 (BRCA2 mutant) | 5 |

This suggests that the compound may serve as a potential therapeutic agent for cancers associated with these mutations.

Antibacterial Activity

In addition to its anticancer properties, the compound has been evaluated for antibacterial effects against various bacterial strains. Preliminary studies indicate that it demonstrates significant inhibitory activity, likely due to its ability to interact with bacterial enzymes and disrupt essential cellular processes.

The biological activity of 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is primarily attributed to:

- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in DNA repair and replication, particularly poly(ADP-ribose) polymerases (PARPs).

- Binding Affinity : Its unique structural features allow it to bind effectively to target proteins, enhancing its inhibitory effects on cellular processes.

Case Studies

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. For instance:

- Study A : Investigated the oral bioavailability in animal models, showing promising results that support further clinical development.

- Study B : Evaluated the compound's effects in combination with standard chemotherapy agents, revealing synergistic effects that enhance therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.